molecular formula C10H10BrN3O2 B11842682 Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B11842682
M. Wt: 284.11 g/mol
InChI Key: YCMIBIHRBIPYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of Pyrrolo[2,3-d]Pyrimidine Core Architecture

The pyrrolo[2,3-d]pyrimidine scaffold forms a fused bicyclic system comprising a five-membered pyrrole ring and a six-membered pyrimidine ring. X-ray diffraction studies of analogous compounds, such as 7-(4-chlorophenyl)-5-phenyl-4-pyrrolodin-1-yl-7H-pyrrolo[2,3-d]pyrimidine, reveal that the fused rings exhibit near-coplanarity, with a dihedral angle of 6.2° between the pyrrole and pyrimidine planes. This planar configuration facilitates π-π stacking interactions in crystalline lattices, as observed in the title compound’s propensity for needle-shaped crystal growth.

Bond length analysis within the core highlights localized electronic perturbations. For instance, the N–C bonds in the pyrimidine ring range from 1.317(4) Å to 1.427(4) Å, while adjacent C–C bonds vary between 1.347(4) Å and 1.439(4) Å. These deviations arise from the electron-withdrawing nature of the pyrimidine nitrogen atoms, which redistribute electron density and stabilize the conjugated system. Substituents at the 6- and 7-positions further modulate bond lengths; the bromomethyl group at C6 introduces steric strain, slightly distorting the pyrrole ring’s planarity.

Table 1: Selected bond lengths (Å) and angles (°) in pyrrolo[2,3-d]pyrimidine derivatives

Bond/Angle Value (Å/°) Substituent Influence
N8–C7 (pyrimidine) 1.317(4) Electron withdrawal
C9–C4 (pyrrole) 1.439(4) Bromomethyl strain
Dihedral angle 6.2° Fused ring coplanarity

Bromomethyl Functionalization: Electronic Effects on Aromatic Systems

The bromomethyl group at position 6 exerts pronounced electronic effects on the pyrrolo[2,3-d]pyrimidine core. As a strong electron-withdrawing substituent (−I effect), it polarizes the adjacent C6–C7 bond, increasing the electrophilicity of the pyrrole ring. This polarization enhances the compound’s reactivity in nucleophilic substitution reactions, as evidenced by its utility in synthesizing bioconjugates and pharmacophores.

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

methyl 6-(bromomethyl)-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H10BrN3O2/c1-14-7(4-11)3-6-5-12-8(10(15)16-2)13-9(6)14/h3,5H,4H2,1-2H3

InChI Key

YCMIBIHRBIPYIU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CN=C(N=C21)C(=O)OC)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves the bromination of a precursor compound. One common method involves the bromination of 5-methylpyridine-2,3-dicarboxylate using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator . The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): Used as a radical initiator in bromination reactions.

    Dichloromethane: Common solvent for organic reactions.

Major Products Formed

    Substituted Derivatives: Formed by nucleophilic substitution of the bromomethyl group.

    Oxidized Derivatives: Formed by oxidation of the methyl group.

Scientific Research Applications

Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the structure of the final derivative and its target .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological applications of the target compound and its analogs:

Compound Name Position 2 Substituent Position 6 Substituent Position 7 Substituent Key Applications/Properties References
Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Methyl carboxylate Bromomethyl Methyl Synthetic intermediate for alkylation/coupling reactions
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde Carbaldehyde Methyl Methyl Potential precursor for Schiff base formation
2-Chloro-6-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)quinolone (34o) Chloro (4-Chloro-pyrrolo...)methyl Methyl Antiviral (Zika virus inhibition)
Lirafugratinib (N-[4-(4-amino-5-{3-fluoro-4-[(4-methylpyrimidin-2-yl)oxy]phenyl}-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]-2-methylprop-2-enamide) Amino, substituted aryl Arylmethyl Methyl Kinase inhibitor, antiangiogenic agent

Key Observations:

Reactivity at Position 6: The bromomethyl group in the target compound enhances its utility in nucleophilic substitution reactions, unlike the methyl or arylmethyl groups in analogs . For example, in compound 34o, a bromomethyl intermediate enabled the attachment of a quinoline moiety, critical for antiviral activity against Zika virus .

Position 2 Modifications: The methyl carboxylate group in the target compound improves solubility in organic solvents, whereas carbaldehyde () or amino groups () alter electronic properties and binding affinities in biological targets.

Biological Activity

Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves the bromination of the methyl pyrrolo compound followed by carboxylation. The compound's molecular formula is C10H10BrN3O2C_{10}H_{10}BrN_3O_2 with a molecular weight of approximately 284.11 g/mol.

PropertyValue
Molecular FormulaC₁₀H₁₀BrN₃O₂
Molecular Weight284.11 g/mol
CAS NumberNot available
Melting PointNot specified

Antiviral Activity

Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antiviral properties. For instance, compounds related to this scaffold have shown activity against various viruses including Zika virus (ZIKV) and herpes simplex virus type 1 (HSV-1). A study highlighted that modifications in the pyrrolo structure could enhance antiviral efficacy, suggesting that methylation and bromination at specific positions are critical for activity .

Cytotoxicity and Antitumor Effects

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In vitro studies demonstrated that certain derivatives exhibit potent cytotoxicity against human cervical (HeLa) and lung (A549) carcinoma cells. Notably, the presence of electron-withdrawing groups such as nitro at specific positions significantly enhances cytotoxicity .

The mechanism underlying the biological activity of this compound appears to involve inhibition of key enzymes in nucleic acid metabolism. For example, some derivatives have been identified as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and AICARFTase, which are crucial for purine biosynthesis . This dual inhibition leads to depletion of ATP pools in cancer cells, resulting in apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolo[2,3-d]pyrimidine core significantly affect biological activity. For instance:

  • Substituents at Position 4 : Electron-withdrawing groups enhance activity.
  • Bromination : The presence of bromine at the methyl position increases cytotoxic potential.
  • Alkyl Chain Length : Variations in alkyl chain length can modulate both toxicity and antiviral efficacy .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralEffective against ZIKV and HSV-1
CytotoxicitySignificant inhibition in cancer cells
MechanismDual inhibition of GARFTase and AICARFTase

Case Studies

  • Zika Virus Inhibition : A study demonstrated that a derivative with a specific substituent pattern was effective in inhibiting ZIKV replication in vitro. The compound's structure allowed it to interfere with viral RNA synthesis .
  • Antitumor Activity : Research involving various cancer cell lines showed that modifications to the pyrrolo core led to enhanced antiproliferative effects. Compound variants were tested at multiple concentrations (1 µM to 25 µM), revealing a dose-dependent response in cytotoxicity .

Q & A

Basic: What structural features of Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate make it relevant to medicinal chemistry?

The compound’s pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor design due to its ability to mimic ATP-binding motifs. The bromomethyl group at position 6 provides a reactive handle for introducing substituents that modulate target affinity or pharmacokinetic properties. The methyl ester at position 2 enhances solubility for in vitro assays, while the 7-methyl group stabilizes the fused ring system. These features are critical for structure-activity relationship (SAR) studies, as demonstrated in analogous pyrrolopyrimidine derivatives targeting kinases like EGFR and VEGFR .

Basic: What synthetic strategies are typically employed to introduce the bromomethyl group in pyrrolo[2,3-d]pyrimidine derivatives?

Bromomethylation is often achieved via radical bromination of a hydroxymethyl precursor (e.g., using PBr₃ or N-bromosuccinimide) or nucleophilic substitution of a chloromethyl intermediate. For example, in related compounds, a hydroxymethyl group at position 6 is treated with PBr₃ in anhydrous dichloromethane under reflux, yielding the bromomethyl derivative with >80% efficiency. Reaction progress is monitored by TLC (Rf shift) and confirmed via ¹H NMR (disappearance of -CH₂OH at δ 4.5 ppm and emergence of -CH₂Br at δ 3.8–4.0 ppm) .

Advanced: How can regioselectivity challenges during bromomethylation be addressed in this compound’s synthesis?

Regioselectivity issues arise due to competing reactions at the pyrrole nitrogen or pyrimidine ring. To mitigate this:

  • Protecting groups : Temporarily block reactive sites (e.g., using Boc for NH groups).
  • Solvent control : Polar aprotic solvents (DMF, DMSO) favor bromomethylation at the 6-position.
  • Catalytic additives : Lewis acids like ZnCl₂ enhance electrophilic substitution at the desired position.
    For example, in a related synthesis, ZnCl₂ increased regioselectivity from 65% to 92% for bromomethylation at position 6 .

Advanced: What analytical methods are critical for verifying the purity and structure of intermediates in this compound’s synthesis?

Technique Application Key Data Points
¹H/¹³C NMR Confirm regiochemistry and functional groups-CH₂Br resonance at δ 3.8–4.0 ppm; ester carbonyl at δ 165–170 ppm .
HRMS Validate molecular formulaExact mass match within 5 ppm error (e.g., C₁₀H₁₁BrN₃O₂: [M+H]⁺ = 308.9978) .
HPLC-PDA Assess purityRetention time consistency and UV absorbance (λ = 260–280 nm for pyrrolopyrimidine core) .

Advanced: How does the bromomethyl group influence the compound’s reactivity in downstream functionalization?

The bromomethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) or cross-coupling (e.g., Suzuki-Miyaura) to introduce diverse substituents. For example:

  • Amine coupling : React with primary amines (1.5 eq) in DMF at 60°C for 12 h to yield secondary amines.
  • Thiol substitution : Use NaSH (2 eq) in ethanol/water (3:1) under reflux for 6 h to form thioether derivatives.
    Kinetic studies show reaction rates follow the order: thiols > amines > alcohols, with yields >75% under optimized conditions .

Advanced: What computational methods are used to predict the biological targets of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, PDB ID: 1M17).
  • QSAR modeling : Train models using descriptors like LogP, polar surface area, and Hammett σ constants for activity prediction.
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding).
    These methods have identified analogous compounds as dual inhibitors of Aurora A and FLT3 kinases .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line differences, ATP concentrations). To address this:

  • Standardize assays : Use uniform ATP levels (1 mM) and cell lines (e.g., HEK293 for kinase profiling).
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation.
  • Validate with orthogonal assays : Combine biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylation) assays.
    For example, a compound initially reported as inactive in a radiometric assay showed IC₅₀ = 120 nM in a fluorescence polarization assay due to solubility issues .

Advanced: What strategies improve the metabolic stability of this compound in preclinical studies?

  • Ester hydrolysis mitigation : Replace the methyl ester with a tert-butyl or pivaloyloxymethyl (POM) group to slow carboxylesterase cleavage.
  • Deuterium incorporation : Substitute hydrogen with deuterium at metabolically labile sites (e.g., C7-methyl) to reduce CYP450-mediated oxidation.
  • Prodrug approaches : Mask the bromomethyl group as a stable ether (e.g., acetoxymethyl) for targeted release in vivo.
    In vivo PK studies of deuterated analogs showed a 2.3-fold increase in half-life compared to the parent compound .

Advanced: How can researchers design SAR studies to optimize this compound’s kinase inhibition profile?

Modification Site Biological Impact Example
Position 6 (BrCH₂) Affects target selectivityReplacing Br with -NHCH₂Ph increased VEGFR2 affinity by 10-fold .
Position 2 (COOMe) Modulates solubility and membrane permeabilitySwitching to -CONH₂ improved Caco-2 permeability (Papp = 8.2 × 10⁻⁶ cm/s) .
Position 7 (CH₃) Stabilizes ring conformationRemoving the methyl group reduced thermal stability (ΔTm = -4.5°C in DSF assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.